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Compound of Interest

7-(Benzyloxy)-5-methoxy-2-
Compound Name:
phenyl-4H-chromen-4-one

Cat. No.: B8113208

Get Quote
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Technical Guide & Property Analysis[1]
Introduction & Chemical Identity

5-Methoxy-7-benzyloxyflavone (Systematic Name: 7-(benzyloxy)-5-methoxy-2-phenyl-4H-
chromen-4-one) is a differentially protected flavonoid scaffold derived from Chrysin (5,7-
dihydroxyflavone).[1] It serves as a pivotal intermediate for accessing 5-methoxyflavones (e.g.,
7-hydroxy-5-methoxyflavone) and 8-substituted derivatives (e.g., wogonin analogs) where
regioselective modification of the A-ring is required.[1]

Unlike naturally occurring flavonoids like Tectochrysin (5-hydroxy-7-methoxyflavone), this
compound features a methoxy group at the 5-position and a benzyl protecting group at the 7-
position.[1] This specific substitution pattern disrupts the characteristic intramolecular hydrogen
bond between the 5-hydroxyl and the 4-carbonyl, altering its reactivity and spectral properties.

[1]
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Property Value Source/Method
7-(benzyloxy)-5-methoxy-2-

IUPAC Name ( yioxy) Y Systematic
phenyl-4H-chromen-4-one

Molecular Formula C23H1804 Calculated

Molecular Weight 358.39 g/mol Calculated
COclcc(OCc2ccecc2)ce3cele( ]

SMILES Canonical
=0)cc(o3)c4cceccd

Exact Mass 358.1205 HRMS

Physical State

White Powder

Experimental [1, 2]

Solubility

Soluble in CHCIs, DMSO,

Acetone; Insoluble in H20

Experimental

Synthesis & Experimental Protocols

The synthesis of 5-methoxy-7-benzyloxyflavone exploits the differential acidity of the phenolic

hydroxyl groups on the Chrysin core.[1] The 7-OH is more acidic and sterically accessible,

while the 5-OH is chelated to the 4-carbonyl, making it less reactive.[1]

Protocol: Regioselective Synthesis from Chrysin

Target: 5-methoxy-7-benzyloxyflavone (Yield: ~72-95%)[1]

Step 1: Selective 7-O-Benzylation[1]

e Reagents: Chrysin (1 eq), Benzyl chloride (1.1 eq), Anhydrous K2COs (excess), Acetone

(dry).[1]

e Procedure:

o Dissolve Chrysin in dry acetone.[1]

o Add anhydrous K2COs and benzyl chloride.[1]

o Reflux the mixture for 4—6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
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o Mechanism: The 7-OH is selectively deprotonated and alkylated due to the strong
intramolecular H-bond protecting the 5-OH.[1]

o Workup: Filter off inorganic salts while hot. Evaporate solvent.[1] Recrystallize from
MeOH/CHCIs to yield 7-benzyloxy-5-hydroxyflavone.[1]

Step 2: 5-O-Methylation
» Reagents: 7-benzyloxy-5-hydroxyflavone (Intermediate), Dimethyl sulfate (DMS) (1.2 eq),
Anhydrous K2COs, Acetone.[1]

e Procedure:
o Suspend the intermediate in dry acetone with K2COs.[1]
o Add DMS dropwise (Caution: Highly Toxic).[1]

o Reflux for 12—24 hours.[1] The chelated 5-OH requires harsher conditions or longer times
to methylate than the 7-OH.[1]

o Workup:
o Filter salts and evaporate solvent.[1]
o Pour residue into ice water to precipitate the product.[1]

o Purification: Recrystallize from ethanol or purify via silica gel column chromatography
(eluent: CH2Cl2/MeOH).[1]

¢ Result:5-methoxy-7-benzyloxyflavone as a white solid.[1]

Spectral Validation (1H NMR, 300 MHz, CDCI:s)

e 0 3.96 (s, 3H): Methoxy group at C-5.[1]
e 05.17 (s, 2H): Benzylic methylene (-OCHzPh) at C-7.[1][2]

e 06.48 (d, J=2.1 Hz, 1H): Aromatic proton at C-6.[1][2]
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0 6.66 (d, J=2.1 Hz, 1H): Aromatic proton at C-8.[1]

0 6.70 (s, 1H): Proton at C-3 (characteristic of flavone).[1]

0 7.35-7.55 (m, Ph): Phenyl ring protons (B-ring and Benzyl).[1]

0 7.85-7.90 (m, 2H): Protons at C-2'/C-6' (B-ring).[1]

Synthetic Utility & Applications

This compound is not typically a final drug candidate but a versatile "switchable" scaffold.[1]
o Access to 7-Hydroxy-5-Methoxyflavones:

o Reaction: Hydrogenolysis (Hz/Pd-C).[1]

o QOutcome: Cleaves the benzyl ether to restore the 7-OH while retaining the 5-OMe.[1] This
allows for the study of 5-methoxyflavones, which often exhibit better metabolic stability
than their 5-hydroxy counterparts (which are prone to glucuronidation).[1]

e Synthesis of 8-Substituted Flavones (Wogonin Analogs):

o The 5-OMe and 7-OBn groups direct electrophilic aromatic substitution (e.g., iodination,
nitration) to the 8-position.[1]

o Example: Reaction with [2/AgOAc yields 8-iodo-5-methoxy-7-benzyloxyflavone, a
precursor for Suzuki coupling to generate 8-arylflavones.[1]

« Differentiation from Tectochrysin:
o Tectochrysin (5-OH, 7-OMe) is the natural isomer.[1]

o 5-Methoxy-7-benzyloxyflavone allows researchers to compare the biological impact of
"capping" the 5-position (preventing chelation) versus the 7-position.[1]

Visualization of Synthetic Pathway[1]
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Regioselective Synthesis
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Caption: Synthetic pathway from Chrysin to 5-methoxy-7-benzyloxyflavone and subsequent
deprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [5-Methoxy-7-Benzyloxyflavone: A Strategic Synthetic
Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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